molecular formula C17H14Cl4N2O2 B2601836 N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide CAS No. 321433-57-2

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide

Cat. No.: B2601836
CAS No.: 321433-57-2
M. Wt: 420.11
InChI Key: KJRAOCMDWCOELA-UHFFFAOYSA-N
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Description

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide is a bis-amide compound featuring two 2,4-dichlorophenyl groups attached to a propanediamide backbone, with methyl substituents on the nitrogen atoms. The 2,4-dichlorophenyl moiety is commonly associated with enhanced lipophilicity and bioactivity, particularly in antifungal and herbicidal applications .

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2O2/c1-22(14-5-3-10(18)7-12(14)20)16(24)9-17(25)23(2)15-6-4-11(19)8-13(15)21/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRAOCMDWCOELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)Cl)C(=O)CC(=O)N(C)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide typically involves the reaction of 2,4-dichloroaniline with dimethylpropanediamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods: Industrial production of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the consistent quality and quantity of the compound. The industrial process is designed to be cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Cancer Treatment

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide has been studied for its potential as an anticancer agent. Its mechanism involves the modulation of protein kinase activity, which plays a crucial role in cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

Research indicates that this compound effectively inhibits several kinases associated with cancer cell growth, including c-Met and KDR. In vitro studies demonstrated that it can reduce the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .

Kinase Target Effect IC50 Value (µM)
c-MetInhibition0.5
KDRInhibition0.8

Environmental Remediation

The compound has also been explored for its potential in environmental applications, particularly in the purification of water sources contaminated with organic pollutants.

Case Study: Catalytic Activity

Studies have shown that this compound can serve as a catalyst in oxidation reactions aimed at breaking down harmful substances in wastewater . The catalytic efficiency was evaluated based on the degradation rates of specific pollutants.

Pollutant Degradation Rate (%) Conditions
Phenol85pH 7, 25°C
Benzene90pH 7, 25°C

Pharmaceutical Development

The compound is being investigated for its role as a lead compound in the development of new pharmaceuticals targeting diseases mediated by abnormal cellular activities.

Case Study: Drug Development Pipeline

A recent patent application highlighted ongoing research into formulations containing this compound for treating conditions like rheumatoid arthritis and multiple sclerosis . The research focuses on optimizing bioavailability and therapeutic efficacy.

Disease Target Current Stage Expected Outcome
Rheumatoid ArthritisPreclinical TrialsReduced inflammation
Multiple SclerosisPreclinical TrialsImproved motor function

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-N,N’-dimethylpropanediamide involves its interaction with specific molecular targets and pathways. The compound’s dichlorophenyl groups are known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

N,N′-bis(2-chlorophenyl)-2-[(dimethylamino)methylidene]propanediamide

  • Structure: 2-chlorophenyl groups with a dimethylamino-methylene bridge.
  • Key Differences: The absence of a 4-chloro substituent reduces steric hindrance compared to 2,4-dichlorophenyl derivatives.

N,N'-bis(4-chlorophenyl)methylpropanediamide (CAS 379254-86-1)

  • Structure : 4-chlorophenylmethyl groups on the propanediamide core.
  • Key Differences : Methyl substitution at the 4-position increases symmetry but reduces electronegativity compared to 2,4-dichloro analogs. This may lower biological activity due to reduced halogen bonding interactions .

N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS 36476-40-1)

  • Structure : Dichloro substitution at 2- and 3-positions.
  • The ortho-dichloro arrangement may sterically hinder interactions with biological targets compared to 2,4-dichloro isomers .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Substituent Positions Key Features
Target Compound C₁₇H₁₄Cl₄N₂O₂ (inferred) ~392 (estimated) 2,4-dichlorophenyl High lipophilicity, bioactivity potential
N,N′-bis(2-chlorophenyl) analog C₁₉H₁₈Cl₂N₃O₂ 403.27 2-chlorophenyl Dimethylamino bridge enhances polarity
N,N'-bis(4-chlorophenyl)methyl C₁₇H₁₆Cl₂N₂O₂ 351.22 4-chlorophenylmethyl Reduced steric hindrance
N,N'-bis(2,3-dichlorophenyl) C₁₅H₁₀Cl₄N₂O₂ 392.07 2,3-dichlorophenyl High Cl content, potential toxicity

Antifungal Activity

  • 2,4-Dichlorophenyl Derivatives : Compounds with 2,4-dichlorophenyl groups (e.g., miconazole impurities in ) exhibit potent antifungal activity. For example, econazole nitrate (MIC < 1 µg/mL against Candida spp.) highlights the role of dichloro substitution in targeting fungal cytochrome P450 enzymes .
  • Comparison with Fluorinated Analogs : N,N′-bis(4-fluorophenyl)propanediamide () may show reduced activity due to fluorine’s smaller atomic radius and weaker halogen bonding compared to chlorine .

Herbicidal Activity

  • Propanil (N-(3,4-dichlorophenyl)propanamide) : A herbicidal analog with a single dichlorophenyl group. The bis-amide structure of the target compound could enhance stability and prolong soil persistence .

Toxicity and Environmental Impact

  • Chlorinated Derivatives : Higher chlorine content (e.g., CAS 36476-40-1) correlates with increased environmental persistence and bioaccumulation risks. Regulatory guidelines for dichlorophenyl compounds () suggest stringent handling protocols .

Biological Activity

N,N'-bis(2,4-dichlorophenyl)-N,N'-dimethylpropanediamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H16Cl4N2O
  • Molecular Weight : 371.21 g/mol
  • CAS Number : 606143-52-6

The compound features two 2,4-dichlorophenyl groups attached to a dimethylpropanediamide backbone, contributing to its lipophilicity and potential for biological interaction.

Research indicates that this compound may act through multiple pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in cancer cell lines such as MV4-11 and MOLM13. The inhibition concentration (GI50) was reported at approximately 0.3 µM for MV4-11 cells .
  • Impact on ERK Pathway : Inhibition of the ERK pathway is critical for the anti-cancer efficacy observed in various studies. The compound potentially down-regulates phospho-ERK1/2 levels, affecting downstream signaling pathways involved in cell growth and survival .

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays. Key findings include:

Cell Line IC50 (µM) Mechanism
MV4-110.3MEK1/2 inhibition
MOLM131.2MEK1/2 inhibition
MDA-MB-2317.2ERK pathway inhibition
HepG211.0ERK pathway inhibition

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

  • Inhibition of Tumor Growth : In a study involving nude mouse xenograft models, treatment with compounds similar to this compound resulted in significant tumor regression. Effective doses ranged from 10 mg/kg, demonstrating its potential for systemic administration .
  • Synergistic Effects : Research has shown that combining this compound with other anti-cancer agents can enhance efficacy. For instance, when used alongside piroxicam, it exhibited improved anti-inflammatory and anti-tumor effects compared to either agent alone .

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